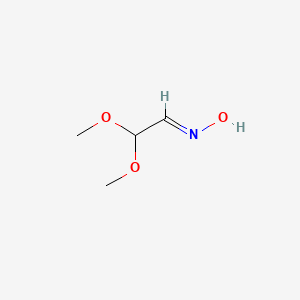
N-(2,2-dimethoxyethylidene)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-Dimethoxyethylidene)hydroxylamine is a chemical compound known for its selective synthesis of diazene derivatives. It has various applications in organic and inorganic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-(2,2-Dimethoxyethylidene)hydroxylamine can be synthesized through the oxidation of secondary amines using choline peroxydisulfate, which offers high selectivity and green reaction conditions . Another method involves the reaction of magnesium dialkylamides with alcohol-derived 2-methyl-2-tetrahydropyranyl alkyl peroxides in tetrahydrofuran at 0°C, yielding N,N,O-trisubstituted hydroxylamines .
Análisis De Reacciones Químicas
Types of Reactions: N-(2,2-Dimethoxyethylidene)hydroxylamine undergoes various chemical reactions, including nucleophilic addition and substitution reactions. It reacts with electrophiles, such as alkylating agents, which can attach to either the oxygen or nitrogen atoms .
Common Reagents and Conditions: Common reagents used in reactions with this compound include alkylating agents and oxidizing agents. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures .
Major Products: The major products formed from these reactions include oximes and other nitrogen-containing compounds. For example, the reaction with aldehydes or ketones produces oximes .
Aplicaciones Científicas De Investigación
N-(2,2-Dimethoxyethylidene)hydroxylamine finds applications in various fields of scientific research. In chemistry, it is used for the selective synthesis of diazene derivatives. In biology and medicine, it is utilized in pharmaceutical testing and as a reference standard for accurate results . The compound’s unique reactivity also makes it valuable in industrial applications, such as the synthesis of pharmaceutical intermediates .
Mecanismo De Acción
The mechanism of action of N-(2,2-dimethoxyethylidene)hydroxylamine involves nucleophilic addition and substitution reactions. The compound reacts with electrophiles, leading to the formation of oximes and other nitrogen-containing compounds . The molecular targets and pathways involved in these reactions include the carbonyl groups of aldehydes and ketones, which are converted into oximes through nucleophilic addition .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to N-(2,2-dimethoxyethylidene)hydroxylamine include hydroxylamine, N,N-dimethylhydroxylamine, and N,N-diethylhydroxylamine .
Uniqueness: this compound is unique due to its high selectivity in synthesizing diazene derivatives and its ability to undergo nucleophilic addition and substitution reactions under mild conditions. This makes it a valuable compound in various scientific research and industrial applications.
Propiedades
Fórmula molecular |
C4H9NO3 |
|---|---|
Peso molecular |
119.12 g/mol |
Nombre IUPAC |
(NE)-N-(2,2-dimethoxyethylidene)hydroxylamine |
InChI |
InChI=1S/C4H9NO3/c1-7-4(8-2)3-5-6/h3-4,6H,1-2H3/b5-3+ |
Clave InChI |
LTIICONIFHUKCR-HWKANZROSA-N |
SMILES isomérico |
COC(/C=N/O)OC |
SMILES canónico |
COC(C=NO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















